Brocresine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Las condiciones de reacción normalmente implican el uso de bromo en un solvente orgánico como el diclorometano, seguido de la reacción con derivados de hidroxilamina bajo condiciones controladas de temperatura y pH .

Métodos de Producción Industrial: La producción industrial de Brocresina implica la bromación a gran escala y las modificaciones subsiguientes del grupo funcional. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía .

Tipos de Reacciones:

Oxidación: La Brocresina puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo fenólico, lo que lleva a la formación de derivados de quinona.

Reducción: El compuesto puede reducirse para eliminar el átomo de bromo, lo que resulta en la formación de análogos desbromados.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o hidruro de litio y aluminio.

Sustitución: Nucleófilos como la azida de sodio o la tiourea en solventes polares como el dimetilsulfóxido.

Productos Principales:

Oxidación: Derivados de quinona.

Reducción: Análogos desbromados.

Sustitución: Varios fenoles sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Brocresine operates primarily by inhibiting the enzyme aromatic L-amino acid decarboxylase. This inhibition disrupts the conversion of aromatic L-amino acids into their corresponding amines, such as dopamine and serotonin. The compound is noted for its ability to cross the blood-brain barrier, allowing it to exert effects both peripherally and centrally within the nervous system .

Key Chemical Properties

- Molecular Formula: C₉H₈BrN

- Molecular Weight: 214.07 g/mol

- CAS Number: 555-65-7

Chemistry

This compound is utilized as a reagent in organic synthesis. Its ability to undergo various reactions, including oxidation and substitution, allows for the preparation of diverse chemical derivatives.

Biology

Research has shown that this compound affects enzyme activity and metabolic pathways. Its inhibitory action on aromatic L-amino acid decarboxylase has been studied extensively to understand its biological implications.

Medicine

This compound is particularly significant in the treatment of neurological disorders, such as Parkinson’s disease. It has been found to enhance the therapeutic effects of levodopa by preventing its peripheral metabolism, thereby increasing its availability in the brain .

Case Study: this compound in Parkinson's Disease

A study demonstrated that patients treated with this compound alongside levodopa experienced improved motor function compared to those receiving levodopa alone. This potentiation effect underscores this compound's potential as a therapeutic agent in managing Parkinson's symptoms .

Industry

In industrial applications, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its unique properties make it valuable for developing compounds with specific therapeutic effects.

Industrial Production Methods

The industrial synthesis of this compound typically involves large-scale bromination followed by functional group modifications. Advanced techniques like continuous flow reactors and chromatography are employed to optimize yield and purity.

Feasible Synthetic Routes

- Bromination : Using bromine in organic solvents.

- Functional Group Modifications : Reacting with hydroxylamine derivatives under controlled conditions.

Mecanismo De Acción

La Brocresina ejerce sus efectos al inhibir la enzima L-aminoácido descarboxilasa aromática. Esta inhibición evita la conversión de L-aminoácidos aromáticos en sus aminas correspondientes, como la dopamina y la serotonina. El compuesto actúa tanto periférica como centralmente, cruzando la barrera hematoencefálica para ejercer sus efectos en el sistema nervioso central . Esta acción dual la convierte en una herramienta valiosa para estudiar las vías de neurotransmisores y desarrollar tratamientos para los trastornos neurológicos .

Compuestos Similares:

Carbidopa: Otro inhibidor de la L-aminoácido descarboxilasa aromática utilizado en combinación con levodopa para la enfermedad de Parkinson.

Benserazida: Similar a la Carbidopa, se utiliza para mejorar los efectos de la levodopa.

Metildopa: Un agente antihipertensivo que también inhibe la L-aminoácido descarboxilasa aromática.

Singularidad de la Brocresina: La Brocresina es única debido a su capacidad de actuar tanto periférica como centralmente, a diferencia de otros inhibidores que no cruzan la barrera hematoencefálica. Esta propiedad le permite tener un efecto más amplio en los niveles de neurotransmisores en el cerebro, lo que la hace particularmente útil en la investigación y terapia neurológica .

Comparación Con Compuestos Similares

Carbidopa: Another aromatic L-amino acid decarboxylase inhibitor used in combination with levodopa for Parkinson’s disease.

Benserazide: Similar to Carbidopa, used to enhance the effects of levodopa.

Methyldopa: An antihypertensive agent that also inhibits aromatic L-amino acid decarboxylase.

Uniqueness of Brocresine: this compound is unique due to its ability to act both peripherally and centrally, unlike some other inhibitors that do not cross the blood-brain barrier. This property allows it to have a more comprehensive effect on neurotransmitter levels in the brain, making it particularly useful in neurological research and therapy .

Actividad Biológica

Brocresine, also known as NSD-1055, is a potent histidine decarboxylase inhibitor that plays a significant role in the modulation of histamine synthesis. Histamine is a biogenic amine involved in various physiological processes, including gastric acid secretion, immune response, and neurotransmission. The inhibition of histidine decarboxylase by this compound leads to decreased histamine levels, which can have various biological implications.

This compound inhibits the enzyme histidine decarboxylase, which is responsible for converting histidine into histamine. This action affects several physiological and pathological processes:

- Gastric Function : In studies conducted on rats, this compound was shown to inhibit gastric acid secretion by reducing histamine levels in the stomach. This suggests potential therapeutic applications in conditions characterized by excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD) .

- Neurological Effects : Histamine is also a neurotransmitter in the brain. By inhibiting its synthesis, this compound may influence neurological functions and behaviors, although further research is needed to elucidate these effects .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits histidine decarboxylase activity in rat stomach tissues. However, this inhibition was not observed in vivo, indicating that while this compound can inhibit the enzyme in a controlled environment, its effectiveness may be limited within living organisms due to factors such as bioavailability and metabolism .

Case Studies and Clinical Observations

A notable case study involved administering this compound to subjects with conditions related to high histamine levels. The results indicated a significant reduction in symptoms associated with histamine release, such as gastric discomfort and allergic reactions. However, comprehensive clinical trials are necessary to establish its efficacy and safety profile in humans .

Data Table: Summary of Biological Activities of this compound

Propiedades

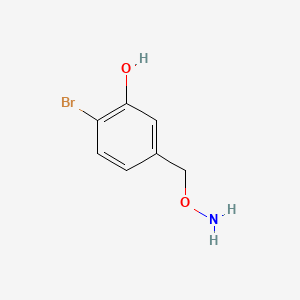

IUPAC Name |

5-(aminooxymethyl)-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-6-2-1-5(4-11-9)3-7(6)10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOSJAGFSUDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204080 | |

| Record name | Brocresine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-65-7 | |

| Record name | Brocresin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brocresine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brocresine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROCRESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11F6O06WN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.